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Compound of Interest

Compound Name: Methylchloroacetate

Cat. No.: B8663774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methyl chloroacetate and ethyl chloroacetate are pivotal reagents in organic synthesis, serving

as versatile building blocks for a wide array of molecular frameworks. The choice between

these two seemingly similar esters can significantly influence reaction kinetics, yields, and the

physicochemical properties of downstream products. This guide provides a comprehensive

comparison of their performance in key synthetic transformations, supported by experimental

data, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head
Comparison
The selection between methyl and ethyl chloroacetate can often be guided by their

fundamental physical properties, which can impact reaction conditions, solvent choice, and

purification methods.
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Property Methyl Chloroacetate Ethyl Chloroacetate

Molecular Formula C₃H₅ClO₂ C₄H₇ClO₂

Molecular Weight 108.52 g/mol 122.55 g/mol

Boiling Point 129-132 °C 143 °C

Melting Point -32.12 °C -26 °C

Density 1.2343 g/cm³ at 20°C 1.145 g/mL at 25°C

Solubility in Water Sparingly soluble Insoluble

Solubility in Organic Solvents

Very soluble in acetone,

benzene, diethyl ether, and

ethanol

Miscible with alcohol, ether,

and acetone

Reactivity and Performance in Key Synthetic
Reactions
Both methyl and ethyl chloroacetate are valuable C2 synthons, primarily utilized for their ability

to introduce an acetate or carboxymethyl moiety into a molecule. Their reactivity is dominated

by the presence of a chlorine atom alpha to the carbonyl group, making them excellent

substrates for nucleophilic substitution reactions (SN2).

The primary difference in their reactivity stems from the nature of the alkyl group of the ester.

Generally, methyl esters are slightly more reactive than their ethyl counterparts due to reduced

steric hindrance around the electrophilic carbon and the carbonyl carbon. This can lead to

faster reaction rates and potentially higher yields under certain conditions. However, the ethyl

group can sometimes offer advantages in terms of solubility and the physical properties of the

resulting products.

Darzens Condensation
The Darzens condensation is a classic method for the synthesis of α,β-epoxy esters (glycidic

esters) from α-haloesters and carbonyl compounds. Both methyl and ethyl chloroacetate are

commonly employed in this reaction.
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Comparative Experimental Data:

Reagent Aldehyde Base Solvent Time Yield
Referenc
e

Methyl

Chloroacet

ate

4-

Methoxybe

nzaldehyd

e

Sodium

Methoxide
Methanol 5 h 75% [1]

Ethyl

Chloroacet

ate

Cyclohexa

none

Potassium

tert-

butoxide

tert-Butyl

alcohol
2.5-3 h 83-95% [2]

Experimental Protocol: Darzens Condensation with Methyl Chloroacetate[1]

A solution of 5.1 g (0.22 gram-atoms) of sodium in 90 mL of anhydrous methanol is prepared

and chilled to -10°C in an ice-salt bath.

A solution of 20 g (0.15 moles) of 4-methoxybenzaldehyde and 23.9 g (0.22 moles) of methyl

chloroacetate is added dropwise over 3 hours with vigorous stirring.

The reaction mixture is stirred at -5°C for 2 hours and then at room temperature for 3 hours.

The mixture is poured into 350 mL of ice-water containing 2 mL of acetic acid.

The precipitated white solid is filtered, washed with cold water, and dried to yield the crude

methyl glycidate (23 g, 75%).

The crude product is recrystallized from methanol for purification.

Experimental Workflow: Darzens Condensation
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Caption: General workflow for the Darzens condensation reaction.

Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in

the presence of zinc metal to form a β-hydroxy ester. Both methyl and ethyl chloroacetate can

be used, although α-bromoesters are more common.

Comparative Experimental Data:
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Reagent Ketone Metal Solvent Time Yield
Referenc
e

Methyl

Chloroacet

ate

Various

ketones
Iron(0) Acetonitrile 2-4 h 50-70% [3]

Ethyl

Chloroacet

ate

Acetophen

one
Zinc

Benzene/E

ther (1:1)
6 h 83% [4][5]

Experimental Protocol: Reformatsky Reaction with Ethyl Chloroacetate[4][5]

To a suspension of 1.63 g (25 mmol) of zinc dust in 5 mL of a 1:1 mixture of benzene and

ether, 1 g (8.33 mmol) of acetophenone is added.

A solution of 1.224 g (10 mmol) of ethyl chloroacetate in 5 mL of a 1:1 benzene/ether mixture

is then added.

A crystal of iodine is added to initiate the reaction, and the mixture is refluxed for 6 hours.

After completion, the reaction is cooled and quenched with 10% HCl (15 mL).

The product is extracted with ethyl acetate, and the organic layer is washed, dried, and

concentrated.

The crude product is purified by column chromatography.

Experimental Workflow: Reformatsky Reaction
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Caption: General workflow for the Reformatsky reaction.

Synthesis of Pyrazoles
Pyrazoles are a class of heterocyclic compounds with significant applications in medicinal

chemistry. One common synthetic route involves the condensation of a 1,3-dicarbonyl

compound with a hydrazine. Methyl and ethyl chloroacetate can be used to generate the

necessary dicarbonyl precursors.

Comparative Discussion:

While direct comparative studies are scarce, the literature indicates that both esters are

effective. For instance, ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-

pyrazole-4-acetates have been synthesized and studied for their pharmacological activities.[6]

Another study describes the direct synthesis of pyrazoles from various esters, including ethyl

esters, using a tert-butoxide-assisted coupling reaction.[7][8][9] The choice between the methyl

and ethyl ester in these syntheses often depends on the desired properties of the final pyrazole

derivative and the specific reaction conditions employed.

Experimental Protocol: Synthesis of 5-Aminopyrazoles from Ethyl Esters[7][8][9]

An ethyl ester (3.3 mmol) is dissolved in THF (30 mL).

Potassium tert-butoxide (1.0 M in THF, 9.9 mL, 9.9 mmol) is added dropwise.
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Acetonitrile (3.3 mmol) is then added, and the mixture is stirred at ambient temperature.

After the ester is consumed (monitored by TLC), acetic acid (30 mL) is slowly added.

Hydrazine hydrate (4.9 mmol) is added, and the mixture is refluxed.

After cooling, water (20 mL) and ethyl acetate (20 mL) are added, and the mixture is

neutralized with saturated aqueous NaHCO₃.

The organic layer is separated, dried, and concentrated to yield the crude product, which is

then purified.

Logical Relationship: Pyrazole Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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